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molecular formula H2SO4.O3S<br>H2O7S2 B3057394 Oleum CAS No. 8014-95-7

Oleum

Cat. No. B3057394
M. Wt: 178.15 g/mol
InChI Key: HIFJUMGIHIZEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05621107

Procedure details

The process of claim 4, wherein the concentrated sulfuric acid contains sulfur trioxide in amounts to yield 2 to 5% strength by weight oleum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
2%

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[S:6](=[O:9])(=[O:8])=[O:7]>>[OH:4][S:1]([OH:5])(=[O:3])=[O:2].[O:7]=[S:6](=[O:9])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OS(=O)(=O)O.O=S(=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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